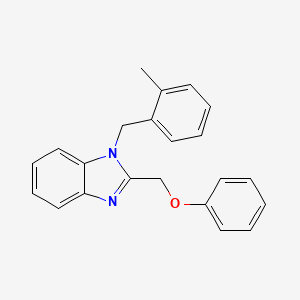![molecular formula C20H31N3S2 B11590724 2,4-bis[(3-methylbutyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B11590724.png)
2,4-bis[(3-methylbutyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-BIS[(3-METHYLBUTYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOLE is a complex heterocyclic compound that features a pyrimido[4,5-b]indole core structure. This compound is characterized by the presence of two 3-methylbutylsulfanyl groups attached at the 2 and 4 positions of the pyrimido[4,5-b]indole ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS[(3-METHYLBUTYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOLE typically involves multi-step organic synthesis techniques. One common approach is the Hantzsch-like synthesis, which involves the reaction of bis(sulfanediyl)bis(6-aminopyrimidin-4-ones) with appropriate aldehydes and dimedone . The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2,4-BIS[(3-METHYLBUTYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the pyrimido[4,5-b]indole core.
Scientific Research Applications
2,4-BIS[(3-METHYLBUTYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-BIS[(3-METHYLBUTYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOLE is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share similar sulfur-containing substituents and exhibit a range of biological activities.
Indole Derivatives: Compounds with an indole core structure, such as indole-3-acetic acid, which is a plant hormone.
Uniqueness
2,4-BIS[(3-METHYLBUTYL)SULFANYL]-5H,6H,7H,8H,9H-PYRIMIDO[4,5-B]INDOLE is unique due to its specific substitution pattern and the presence of both pyrimidine and indole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H31N3S2 |
|---|---|
Molecular Weight |
377.6 g/mol |
IUPAC Name |
2,4-bis(3-methylbutylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C20H31N3S2/c1-13(2)9-11-24-19-17-15-7-5-6-8-16(15)21-18(17)22-20(23-19)25-12-10-14(3)4/h13-14H,5-12H2,1-4H3,(H,21,22,23) |
InChI Key |
KGPOHTZXKYPBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC(=NC2=C1C3=C(N2)CCCC3)SCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Adamantan-1-YL)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B11590643.png)
![2-(3-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11590648.png)
![(2E)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11590657.png)
![methyl (4Z)-4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11590663.png)
![Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B11590668.png)
![methyl (4Z)-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11590670.png)
![8-butyl-4,4-dimethyl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11590673.png)
![6-(4-fluorophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11590676.png)
![1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11590678.png)
![(5Z)-5-(2H-chromen-3-ylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590680.png)
![1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-2,6-dioxo-3-[(pyridin-4-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide](/img/structure/B11590688.png)
![(5Z)-2-(2-methylphenyl)-5-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590705.png)

![(2E)-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11590707.png)
